molecular formula C5H6IN3 B12955684 4-Iodo-N-methylpyrimidin-2-amine

4-Iodo-N-methylpyrimidin-2-amine

Cat. No.: B12955684
M. Wt: 235.03 g/mol
InChI Key: OWOHPYORFPCMEX-UHFFFAOYSA-N
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Description

4-Iodo-N-methylpyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of an iodine atom at the 4th position and a methyl group attached to the nitrogen atom at the 2nd position. The molecular formula of this compound is C5H6IN3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-N-methylpyrimidin-2-amine typically involves the iodination of N-methylpyrimidin-2-amine. One common method is the electrophilic substitution reaction where iodine is introduced to the pyrimidine ring. The reaction is usually carried out in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to facilitate the iodination process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-N-methylpyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or the iodine atom.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as azido or cyano derivatives can be formed.

    Oxidation Products: Oxidized forms of the compound, such as N-oxides, can be obtained.

    Coupling Products: Complex aromatic compounds with extended conjugation can be synthesized.

Scientific Research Applications

4-Iodo-N-methylpyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Iodo-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The iodine atom and the pyrimidine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Chloro-5-iodo-6-methyl-pyrimidin-2-amine: This compound has a similar structure but with a chlorine atom at the 5th position.

    2-Amino-4-methylpyrimidine: Lacks the iodine atom but shares the pyrimidine core structure.

    4-Iodo-6-methylpyrimidin-2-amine: Similar structure with a different substitution pattern.

Uniqueness: 4-Iodo-N-methylpyrimidin-2-amine is unique due to the presence of both an iodine atom and a methyl group, which confer distinct chemical and biological properties. The iodine atom enhances its reactivity in substitution and coupling reactions, while the methyl group influences its solubility and binding interactions.

Properties

Molecular Formula

C5H6IN3

Molecular Weight

235.03 g/mol

IUPAC Name

4-iodo-N-methylpyrimidin-2-amine

InChI

InChI=1S/C5H6IN3/c1-7-5-8-3-2-4(6)9-5/h2-3H,1H3,(H,7,8,9)

InChI Key

OWOHPYORFPCMEX-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CC(=N1)I

Origin of Product

United States

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